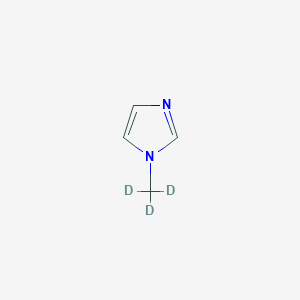
N(6)-(1-carboxyethyl)-L-lysine
Overview
Description
N?-(1-Carboxyethyl)-L-lysine is a lysine-derived advanced glycation end product (AGE) that forms through the Maillard reaction between proteins and reducing sugars. This compound is significant in the study of aging and various diseases, including diabetes and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N?-(1-Carboxyethyl)-L-lysine typically involves the reaction of lysine with methylglyoxal under controlled conditions. The reaction is carried out in aqueous solutions at physiological pH to mimic in vivo conditions. The product is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of N?-(1-Carboxyethyl)-L-lysine involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification methods to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: N?-(1-Carboxyethyl)-L-lysine primarily undergoes glycation reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents in aqueous solutions.
Substitution: Various nucleophiles can react with N?-(1-Carboxyethyl)-L-lysine under basic conditions.
Major Products: The major products formed from these reactions include various glycated proteins and peptides, which are studied for their role in disease mechanisms .
Scientific Research Applications
N?-(1-Carboxyethyl)-L-lysine has numerous applications in scientific research:
Chemistry: Used as a model compound to study glycation reactions and their effects on protein structure and function.
Biology: Investigated for its role in cellular aging and the development of age-related diseases.
Medicine: Studied for its potential as a biomarker for diabetes and other metabolic disorders.
Mechanism of Action
N?-(1-Carboxyethyl)-L-lysine exerts its effects through the modification of proteins, leading to changes in their structure and function. This modification can affect various molecular targets, including enzymes and structural proteins, disrupting normal cellular processes. The pathways involved include the activation of inflammatory responses and oxidative stress .
Comparison with Similar Compounds
N?-(1-Carboxymethyl)-L-lysine: Another lysine-derived AGE that forms through similar glycation reactions.
Pentosidine: A cross-linking AGE that forms through the reaction of lysine and arginine residues with reducing sugars.
Uniqueness: N?-(1-Carboxyethyl)-L-lysine is unique due to its specific formation from methylglyoxal and its distinct effects on protein structure and function. Its role in disease mechanisms and potential as a biomarker make it a valuable compound for research .
Properties
IUPAC Name |
(2S)-2-amino-6-(1-carboxyethylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-6(8(12)13)11-5-3-2-4-7(10)9(14)15/h6-7,11H,2-5,10H2,1H3,(H,12,13)(H,14,15)/t6?,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYPSOHOIAZISD-MLWJPKLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972937 | |
| Record name | N~6~-(1-Carboxyethyl)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5746-03-2 | |
| Record name | N(6)-(1-Carboxyethyl)lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~6~-(1-Carboxyethyl)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N6-(1-CARBOXYETHYL)-L-LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8KUP1WS1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Leuhistin and where is it found?
A1: Leuhistin is a naturally occurring compound isolated from the culture broth of the bacterium Bacillus laterosporus BMI156-14F1 []. It acts as an inhibitor of aminopeptidase M, an enzyme that cleaves amino acids from the N-terminus of peptides and proteins.
Q2: What is the structure of Leuhistin?
A2: The structure of Leuhistin was determined using Nuclear Magnetic Resonance (NMR) spectroscopy and confirmed by X-ray analysis and chemical methods []. It is a (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)
![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)







